(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including methoxy, dimethylamino, and hydroxy groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,5-dimethoxybenzaldehyde and a suitable benzofuran derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dimethylamino group can interact with nucleophilic sites, while the hydroxy group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Lacks the dimethylamino group, resulting in different reactivity and biological activity.
(Z)-2-(2,5-dimethoxybenzylidene)-7-methyl-6-hydroxybenzofuran-3(2H)-one: Contains a methyl group instead of the dimethylamino group, affecting its chemical properties.
Uniqueness
(Z)-2-(2,5-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This functional group also contributes to its potential biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)7-6-14-19(23)18(26-20(14)15)10-12-9-13(24-3)5-8-17(12)25-4/h5-10,22H,11H2,1-4H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWVRJXFAIBLF-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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